molecular formula C19H18F3N5O B2619199 N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide CAS No. 2034256-48-7

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide

Cat. No.: B2619199
CAS No.: 2034256-48-7
M. Wt: 389.382
InChI Key: HFWRAHOGERELNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, a piperidine ring, and an indole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide involves multiple steps, including the formation of the trifluoromethylpyrimidine, piperidine, and indole carboxamide intermediates. One common method for synthesizing trifluoromethylpyrimidines involves the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions . Piperidine derivatives can be synthesized through various methods, including reductive amination of amines with aldehydes or ketones . The final coupling of these intermediates can be achieved using condensing agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups onto the pyrimidine ring.

Scientific Research Applications

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group and other functional groups on the compound contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyrimidine derivatives and piperidine-containing molecules. Examples include:

Uniqueness

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide is unique due to its combination of a trifluoromethylpyrimidine ring, a piperidine ring, and an indole carboxamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c20-19(21,22)16-10-17(24-11-23-16)27-7-5-13(6-8-27)25-18(28)15-9-12-3-1-2-4-14(12)26-15/h1-4,9-11,13,26H,5-8H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWRAHOGERELNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3N2)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.